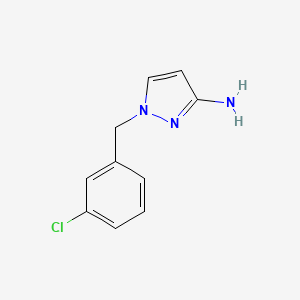

1-(3-chlorobenzyl)-1H-pyrazol-3-amine

説明

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(3-Chlorobenzyl)piperazine”, has been reported . The molecular formula is C11H15ClN2 and the molecular weight is 210.705 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(3-Chlorobenzyl)piperazine”, have been reported . It has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .

科学的研究の応用

Structural Analysis and Synthetic Processes

Crystal Structure Analysis : The compound 1-(3-chlorobenzyl)-1H-pyrazol-3-amine is related to molecules studied for their crystal structures, like the case of C27H25Cl2N3, formed from microwave-mediated reactions. This compound forms inversion-related molecule pairs linked by hydrogen bonds, creating dimers and sheets through π-π stacking interactions (Quiroga et al., 2013).

Microwave-Assisted Synthesis : The synthesis of 1-aryl-1H-pyrazole-5-amines, which are related to 1-(3-chlorobenzyl)-1H-pyrazol-3-amine, can be efficiently achieved using microwave-assisted processes. This method is time and resource-efficient, utilizing water as a solvent, and yields a variety of functional groups (Law et al., 2019).

Chemical Reactions and Modifications

C-H Amination Reactions : Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, closely related to 1-(3-chlorobenzyl)-1H-pyrazol-3-amine, has been achieved under mild conditions. This protocol is significant for its broad scope of aminating reagents and its application in modifying existing drugs (Wu et al., 2014).

Synthesis of Pyrazolo-Fused Compounds : Research demonstrates the creation of pyrazolo-fused compounds, such as pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, by reacting 1H-pyrazol-5-amines with specific chloro compounds. These reactions yield products with potential pharmaceutical applications (Koyioni et al., 2014).

Biological Activity Studies

Pharmacophore Identification : In a study synthesizing and evaluating 1-arylpyrazoles as σ(1) receptor antagonists, the nature of the pyrazole substituents, akin to 1-(3-chlorobenzyl)-1H-pyrazol-3-amine, was found crucial for activity. These compounds, including 1-(3-chlorobenzyl)-1H-pyrazol-3-amine derivatives, could be potential candidates for neurogenic pain treatment (Díaz et al., 2012).

Antitumor, Antifungal, and Antibacterial Activities : Compounds like 1-(3-chlorobenzyl)-1H-pyrazol-3-amine are investigated for their antitumor, antifungal, and antibacterial activities. Synthesis of such compounds and their structural characterization plays a significant role in identifying new pharmacophore sites (Titi et al., 2020).

Safety and Hazards

作用機序

Target of Action

A similar compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, is known to target prothrombin . Prothrombin is a protein involved in the coagulation process in humans .

Mode of Action

It’s worth noting that benzene derivatives, which include 1-(3-chlorobenzyl)-1h-pyrazol-3-amine, can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

A related study mentions an initial cytochrome p450 (cyp) catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic quinone methide intermediate .

Result of Action

A related compound, 1-(3-chlorobenzyl)-1h-1,2,3-triazol-4-yl, has been reported to have potential antidiabetic activity .

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFXSHIUCRYMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-1H-pyrazol-3-amine | |

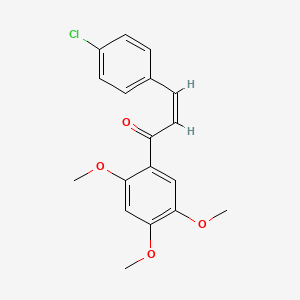

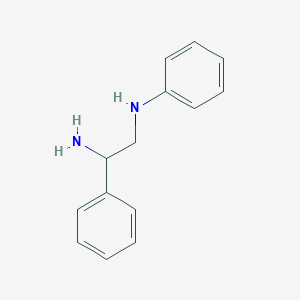

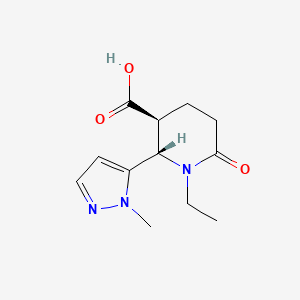

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2450830.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)